![molecular formula C25H40O6 B1682744 Tenivastatin CAS No. 121009-77-6](/img/structure/B1682744.png)
Tenivastatin
Overview
Description
Tenivastatin is a potent reversible inhibitor of HMGCR (HMG-CoA reductase), which reduces cholesterol synthesis and increases low-density lipoprotein (LDL) receptors on cell membranes of liver and extrahepatic tissues . It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives .
Molecular Structure Analysis
The molecular formula of Tenivastatin is C25H40O6 . It has an average weight of 436.5815 and a monoisotopic mass of 436.282489012 . More detailed structural analysis would require specific scientific techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Tenivastatin has a molecular formula of C25H40O6 and an average weight of 436.5815 . More detailed physical and chemical properties would require laboratory analysis.Scientific Research Applications
Treatment of Cardiovascular Diseases
Simvastatin is widely used in the prevention and treatment of cardiovascular diseases . It has been shown to reduce elevated plasma cholesterol levels, which is a major risk factor for cardiovascular diseases . In addition to its lipid-lowering effect, Simvastatin has been suggested to inhibit the development of cardiovascular disease through anti-inflammatory, antioxidant, vascular endothelial function-improving, plaque-stabilizing, and platelet aggregation-inhibiting effects .
Management of Neurodegenerative Disorders
Simvastatin has been suggested as a promising therapeutic option for different brain complications and diseases ranging from brain tumors to neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . It has the highest lipophilicity among statins, facilitating its ability to cross the blood-brain barrier .
Cancer Treatment
Simvastatin has been studied for its potential in cancer treatment. It has been found to have pro-apoptotic, growth-inhibitory, and pro-differentiation effects in various malignancies . Clinical trial and patent reports suggest the potential of Simvastatin in cancer therapy .
Treatment of Chronic Kidney Disease
Statin therapy has been associated with a reduction in cardiovascular events in patients with chronic kidney disease . Simvastatin has been suggested to be beneficial in managing chronic kidney disease and has been the focus of several studies .
Management of Liver Diseases
Simvastatin has been suggested to have beneficial effects in the treatment of liver diseases such as nonalcoholic steatohepatitis (NASH) and cirrhosis . It has been shown to reduce inflammation and fibrosis, which are key features of these diseases .
Bone Health and Regeneration
Simvastatin has been found to stimulate bone formation and has been studied for its potential in treating osteoporosis and promoting fracture healing . It has been suggested that Simvastatin could be beneficial in managing osteoporosis and fracture injuries .
Future Directions
While specific future directions for Tenivastatin are not available, the field of statin research is active and ongoing. For example, there is interest in understanding the role of high-intensity statin pretreatment on coronary microvascular dysfunction in patients with coronary heart disease undergoing percutaneous coronary intervention .
properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXKKNPFMNSFA-HGQWONQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880249 | |
Record name | Simvastatin carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Simvastatin acid | |
CAS RN |
121009-77-6 | |
Record name | Tenivastatin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenivastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14714 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Simvastatin carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENIVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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